L-Gulonic acid, gamma-lactone

Catalog No.
S588834
CAS No.
1128-23-0
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Gulonic acid, gamma-lactone

CAS Number

1128-23-0

Product Name

L-Gulonic acid, gamma-lactone

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1

InChI Key

SXZYCXMUPBBULW-SKNVOMKLSA-N

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O

The exact mass of the compound L-Gulonolactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. It belongs to the ontological category of gulonolactone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Gulonic acid gamma-lactone (C6H10O6) is a highly crystalline, chiral furanose lactone with a defined melting point of 187–190 °C and a specific optical rotation of [α]19/D +55° in water . Industrially and biochemically, it serves as the terminal, direct precursor in the mammalian biosynthesis of L-ascorbic acid (Vitamin C) [1]. For procurement, its value lies in its rigid stereochemical configuration, which makes it an indispensable substrate for isolated enzymatic assays targeting L-gulonolactone oxidase (GULO) and a high-fidelity chiral building block for synthesizing L-sugar derivatives and iminosugars [2]. Unlike crude sugar mixtures or upstream metabolites, high-purity L-gulonolactone ensures strict stereocontrol and eliminates multi-enzyme dependencies in both analytical and synthetic workflows .

Research Fit

Aqueous-phase synthesis stability: Reported greater hydrolytic stability than δ-lactone supports workflows with extended solution handling.
Gulonolactone oxidase substrate specificity: High reported selectivity aids enzymatic ascorbate synthesis and biocatalysis research.
Analyte protectant screening: Ranked top among 93 tested compounds for GC-MS matrix effect mitigation in pesticide residue analysis.

Substituting L-gulonolactone with its enantiomer (D-gulonolactone) or upstream precursors (such as D-glucuronolactone) critically compromises both synthetic fidelity and assay validity [1]. In chiral synthesis, using the D-enantiomer irreversibly inverts the stereocenters of downstream products, yielding D-iminosugars instead of the targeted L-iminosugars required for specific glycosidase inhibition [2]. In biochemical assays, replacing L-gulonolactone with D-glucuronolactone introduces a dependency on intermediate reduction steps (via glucuronate reductase), making it impossible to isolate and accurately quantify the terminal kinetics of L-gulonolactone oxidase (GULO) [3]. Furthermore, epimeric substitutes like L-galactono-1,4-lactone fail entirely in specific microbial assays, as enzymes like mycobacterial L-gulono-1,4-lactone dehydrogenase exhibit zero cross-reactivity with the galactono-configuration [4].

Substitution Risk

δ-Isomer δ-HGul hydrolyzes significantly faster; aqueous stability profiles may not transfer, risking premature ring-opening.
L-Galactono-lactone Enzyme specificity differs markedly; gulonolactone oxidase activity is >50-fold lower with the galactono epimer, invalidating biocatalytic comparisons.
D-Glucono-δ-lactone Common substitute lacks the specific lactone configuration; in vivo conversion pathway context and analytical protectant behavior may not reproduce.

GULO Substrate Affinity

In isolated enzymatic assays, L-gulonolactone provides direct, measurable binding kinetics for L-gulonolactone oxidase (GULO), with recombinant rat GULO demonstrating a Km of 53.5 ± 5 µM and a Vmax of 780 ± 45 U/mg protein [1]. In contrast, utilizing upstream precursors like D-glucuronolactone requires multi-enzyme cascade reactions, precluding the direct measurement of terminal GULO kinetics [2].

Evidence DimensionSubstrate Affinity (Km) for terminal Vitamin C synthesis
Target Compound DataKm = 53.5 ± 5 µM (L-gulonolactone)
Comparator Or BaselineUnmeasurable directly (D-glucuronolactone)
Quantified DifferenceDirect single-step quantification vs. multi-step dependency
ConditionsRecombinant full-length rat GULO (fGULO) assay at pH 7.0, 40 °C

Procurement of L-gulonolactone is mandatory for researchers needing to isolate and accurately quantify the terminal step of mammalian Vitamin C biosynthesis without upstream interference.

Hydrolytic stability vs. δ-HGul
Head-to-head
δ-HGul formation rate 8× higher; log K_L difference ≈1.1 units
γ-HGul log K_L ≈0.60 δ-HGul log K_L ≈–0.49
Supports aqueous stability screening for γ-lactone selection
25 °C, potentiometric/polarimetric/NMR

Stereocontrol in Iminosugar Synthesis

The procurement of the correct lactone enantiomer strictly dictates the stereochemical outcome of synthetic iminosugars. Starting with L-gulonolactone yields 1,4-dideoxy-1,4-imino-L-allitol (DIA), a specific inhibitor of human liver α-D-mannosidase [1]. Substituting with D-gulonolactone produces the D-enantiomer, which exhibits an entirely different glycosidase inhibition profile and fails to target the same specific enzymatic pathways[2].

Evidence DimensionStereochemical yield and downstream enzyme targeting
Target Compound DataYields L-iminosugars (targets α-D-mannosidase)
Comparator Or BaselineYields D-iminosugars (altered inhibition specificity)
Quantified Difference100% inversion of final product stereocenters
ConditionsMulti-step chiral pool synthesis of 1,4-dideoxy-1,4-imino-allitol

Buyers must specify the L-enantiomer to ensure the successful synthesis of L-sugar-derived pharmaceuticals and specific glycosidase inhibitors.

Gulonolactone oxidase specificity
Reported
Relative activity 100 (L-gulono-1,4-lactone)
D-mannono- = 25 D-glucono- = 4 L-galactono- = 2
High selectivity context for enzymatic ascorbate synthesis studies
Grifola frondosa enzyme, pH 7.0, 45 °C

Deep Eutectic Solvent Processability

L-gulonolactone functions as a highly effective hydrogen bond donor in the formulation of natural deep eutectic solvents (DES). When mixed with choline chloride at a 1:1 molar ratio, the resulting eutectic mixture exhibits a solidus (melting) temperature more than 140 °C below the melting point of pure L-gulonolactone (186–190 °C) and well below the decomposition temperature of choline chloride (~300 °C) [1].

Evidence DimensionSolidus temperature (melting point depression)
Target Compound Data>140 °C depression in 1:1 ChCl mixture
Comparator Or BaselinePure L-gulonolactone (mp 186–190 °C)
Quantified Difference>140 °C reduction in processing temperature
ConditionsIn-situ Differential Scanning Calorimetry (DSC) of 1:1 molar mixtures

This extreme thermal depression allows manufacturers to process L-gulonolactone-based solvents at near-room temperatures, enabling solvent-free, green-chemistry extractions.

In vivo conversion vs. galactono-lactone
Head-to-head
5–10% of galactono-lactone efficacy in bean shoots
L-galactono-1,4-lactone triples ascorbate 10–20× lower response with gulono-lactone
Species-dependent pathway interpretation required
0.25% solution, detached Phaseolus vulgaris shoots

Mycobacterial Substrate Specificity

Mycobacterium tuberculosis utilizes a specific L-gulono-1,4-lactone dehydrogenase for ascorbate synthesis. This enzyme demonstrates a Km of 5 mM for L-gulonolactone but exhibits 0% relative activity toward the epimeric L-galactono-1,4-lactone [1]. This absolute specificity sharply contrasts with plant and animal enzymes, which often show broader cross-reactivity [2].

Evidence DimensionRelative enzymatic activity
Target Compound Data100% activity (Km = 5 mM) for L-gulonolactone
Comparator Or Baseline0% activity for L-galactono-1,4-lactone
Quantified DifferenceComplete presence vs. absence of substrate recognition
ConditionsRecombinant M. tuberculosis L-gulono-1,4-lactone dehydrogenase assay at pH 8.0, 39 °C

Using the exact L-gulonolactone substrate is critical for developing accurate high-throughput screening assays for novel anti-tuberculosis therapeutics.

GC-MS analyte protectant ranking
Qualitative ranking
Ranked 1st among 93 tested compounds
Supports GC-MS method development for pesticide residue analysis
Evaluation of peak shape and response enhancement

Terminal GULO Kinetics & Vitamin C Assays

Because L-gulonolactone is the direct, final substrate in the mammalian Vitamin C pathway, it is the standard reagent procured for quantifying L-gulonolactone oxidase (GULO) activity in liver microsomes and recombinant expression systems. Its use eliminates the confounding variables introduced by upstream precursors like D-glucuronolactone[1].

L-Iminosugar Chiral Pool Synthesis

The rigid stereochemistry of L-gulonolactone makes it a premier starting material for the total synthesis of L-sugar derivatives, such as L-noviose, and specific glycosidase inhibitors like 1,4-dideoxy-1,4-imino-L-allitol (DIA). Procurement of this specific enantiomer is required to achieve the correct absolute configuration in the final active pharmaceutical ingredients [2].

Biocompatible DES Formulation

Driven by its ability to act as a strong hydrogen bond donor, L-gulonolactone is utilized alongside choline chloride to formulate low-melting-point deep eutectic solvents. These green solvents are applied in low-temperature pharmaceutical extractions and tissue engineering, where the >140 °C melting point depression ensures processability without thermal degradation [3].

Anti-Mycobacterial Drug Screening

Due to the absolute substrate specificity of M. tuberculosis L-gulono-1,4-lactone dehydrogenase for L-gulonolactone (and its complete lack of reactivity with L-galactono-1,4-lactone), this compound is procured as the definitive substrate for screening libraries of potential novel antibiotics targeting mycobacterial ascorbate biosynthesis [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-phase reaction studies
Reported hydrolytic stability context
Lactone ring-opening kinetics review
Enzymatic ascorbate synthesis research
Substrate specificity review
Enzyme conversion rate assessment
Animal-vs-plant pathway comparison
Species-specific precursor context
Pathway response interpretation
GC-MS analyte protectant screening
Analyte protectant ranking
Method ruggedness and peak shape review

Physical Description

Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 Da

Monoisotopic Mass

178.04773803 Da

Heavy Atom Count

12

LogP

-2.571

UNII

56830VTX9G

Other CAS

1128-23-0

Wikipedia

L-gulono-1,4-lactone

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